2,6-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Kinase inhibition TrkA Pain

2,6-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1421532-96-8) is a synthetic, fluorine-rich small molecule belonging to the broader class of substituted benzamide derivatives containing a trifluoromethyl pyrimidine moiety. Characterized by a molecular formula of C₁₅H₁₂F₅N₃O and a molecular weight of 345.27 g/mol, its structure features a 2,6-difluorophenyl ring connected via an ethyl linker to a 4-methyl-6-(trifluoromethyl)pyrimidine core.

Molecular Formula C15H12F5N3O
Molecular Weight 345.273
CAS No. 1421532-96-8
Cat. No. B2738487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
CAS1421532-96-8
Molecular FormulaC15H12F5N3O
Molecular Weight345.273
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CCNC(=O)C2=C(C=CC=C2F)F)C(F)(F)F
InChIInChI=1S/C15H12F5N3O/c1-8-7-11(15(18,19)20)23-12(22-8)5-6-21-14(24)13-9(16)3-2-4-10(13)17/h2-4,7H,5-6H2,1H3,(H,21,24)
InChIKeyDLMLYFNFEFRACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1421532-96-8): Compound Class and Core Characteristics


2,6-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1421532-96-8) is a synthetic, fluorine-rich small molecule belonging to the broader class of substituted benzamide derivatives containing a trifluoromethyl pyrimidine moiety . Characterized by a molecular formula of C₁₅H₁₂F₅N₃O and a molecular weight of 345.27 g/mol, its structure features a 2,6-difluorophenyl ring connected via an ethyl linker to a 4-methyl-6-(trifluoromethyl)pyrimidine core [1]. While initially investigated as a potential tropomyosin-related kinase (Trk) family inhibitor based on patent disclosures of structurally related analogs [2], the compound has more recently garnered attention as a versatile scaffold in antifungal and antibacterial pesticide research [3]. Its unique arrangement of five fluorine atoms across two aromatic systems imparts distinct electronic and lipophilic properties that differentiate it from mono-fluorinated or non-fluorinated benzamide analogs.

Why 2,6-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the benzamide-pyrimidine chemical space, minor structural modifications produce profound shifts in biological target engagement, potency, and physicochemical behavior. The specific 2,6-difluoro substitution pattern on the benzamide ring is critical because fluorine atoms at these positions create a unique steric and electronic environment that influences both molecular conformation and target binding . In analogous antifungal benzoylurea series, compounds with the 2,6-difluorobenzamide starting material exhibited distinct activity profiles compared to those derived from alternative fluorination patterns [1]. Furthermore, SAR studies on trifluoromethyl pyrimidine-containing amides have demonstrated that even subtle changes—such as replacing 2,6-difluoro with 3,4-difluoro or with a 2-bromo substituent—dramatically alter both potency and selectivity across kinase and antimicrobial targets [2]. Therefore, compound 1421532-96-8 cannot be casually replaced by a structurally similar benzamide derivative without risking loss of the specific activity profile that makes it suitable for a given research or industrial application.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (1421532-96-8) versus Closest Analogs


Structural Basis for Predicted 2,6-Difluoro vs. 3,4-Difluoro Positional Isomer Potency Differentiation in TrkA Kinase Inhibition

The 2,6-difluoro substitution pattern on the benzamide ring of compound 1421532-96-8 confers a distinct conformational restriction compared to its closest positional isomer, 3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396866-08-2). In a patent series disclosing heteroaryl benzamide TrkA inhibitors, the 2,6-difluorophenyl motif was explicitly claimed as a preferred embodiment, while the 3,4-difluoro isomer was not exemplified, suggesting superior kinase inhibitory activity for the 2,6-substitution pattern [1]. This inference is supported by binding mode analysis: the 2,6-difluoro arrangement positions both fluorine atoms ortho to the amide carbonyl, creating a symmetric electron-withdrawing effect that stabilizes the coplanar orientation of the benzamide ring relative to the kinase hinge region, a conformation not achievable with the 3,4-difluoro isomer .

Kinase inhibition TrkA Pain Cancer Neurotrophin signaling

Antifungal Activity Comparison: Benzoylurea Derivatives Derived from 2,6-Difluorobenzamide versus Commercial Standards

The 2,6-difluorobenzamide moiety—the identical benzamide core present in compound 1421532-96-8—was utilized as the starting material for synthesizing 23 novel benzoylurea derivatives containing a pyrimidine moiety [1]. Among these, the most potent compounds (4j and 4l) exhibited EC₅₀ values of 6.72 μg/mL and 5.21 μg/mL against Rhizoctonia solani, respectively, which were comparable to the commercial fungicide hymexazol (EC₅₀ = 6.11 μg/mL) [1]. When the pyrimidine substitution was extended to difluoromethyl(trifluoromethyl)pyrimidine motifs (structurally analogous to the trifluoromethyl pyrimidine in 1421532-96-8), compound 6s demonstrated an EC₅₀ of 4.10 μg/mL against phytopathogenic fungi, which is 7.6-fold more potent than the control pyrimethanil (EC₅₀ = 31.25 μg/mL) [2]. These data establish that the 2,6-difluorobenzamide scaffold, when coupled with a trifluoromethyl pyrimidine, yields antifungal potency that can exceed established commercial fungicides.

Antifungal Agricultural fungicide Botrytis cinerea Rhizoctonia solani Crop protection

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bond Donor Capacity versus Closest Analogs

The 2,6-difluoro substitution imparts a calculated octanol-water partition coefficient (clogP) of approximately 3.1–3.4 for compound 1421532-96-8, which falls within the optimal range for both oral bioavailability and blood-brain barrier penetration when CNS targets are considered [1]. In contrast, the non-fluorinated analog 2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS not available) has an estimated clogP of 3.8–4.1 due to the lipophilic bromine substituent, placing it above the typically preferred drug-like range . Additionally, the 2,6-difluoro pattern reduces the hydrogen bond donor capacity of the benzamide NH relative to non-fluorinated or mono-fluorinated analogs, as the ortho fluorine atoms engage in intramolecular electrostatic interactions that modulate NH acidity. This subtle effect has been shown in related benzamide series to improve membrane permeability without compromising solubility [2].

Drug-likeness Lipophilicity Permeability Physicochemical profiling Lead optimization

Selectivity Profile Differentiation: TrkA versus FAK Kinase Selectivity Inferred from Patent Family SAR

Patent EP3122344B1 and its family members describe substituted heteroaryl benzamide compounds that are selective TrkA inhibitors with minimal off-target activity against focal adhesion kinase (FAK) [1]. Within this patent family, the 2,6-difluorophenyl benzamide subclass (which includes 1421532-96-8) was specifically associated with TrkA inhibition in the context of pain and inflammatory disorders, whereas structurally distinct benzamide subclasses were directed toward FAK or other kinase targets [1]. In a related PYK2/FAK inhibitor program, researchers found that attaining even 10- to 20-fold selectivity for PYK2 over FAK required extensive optimization of the benzamide substitution pattern, highlighting the inherent difficulty of achieving kinase selectivity within this scaffold class [2]. The explicit targeting of the 2,6-difluoro substitution pattern for TrkA, rather than FAK or PYK2, in the patent claims indicates that this specific substitution pattern provides a meaningful selectivity advantage.

Kinase selectivity TrkA FAK Off-target profiling Pain therapeutics

Recommended Research and Industrial Application Scenarios for 2,6-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide


TrkA-Directed Kinase Probe for Pain and Neurotrophin Signaling Studies

Based on patent EP3122344B1, which specifically claims the 2,6-difluorophenyl benzamide scaffold as a preferred TrkA inhibitor [1], compound 1421532-96-8 is suited as a chemical probe for investigating TrkA-mediated signaling in neuronal pain models. Its predicted selectivity advantage over FAK—inferred from the patent's distinct subclass assignment—makes it preferable to multi-kinase inhibitors when dissecting TrkA-specific downstream phosphorylation events [1].

Antifungal Lead Scaffold for Agricultural Fungicide Discovery

The 2,6-difluorobenzamide-pyrimidine architecture has demonstrated validated antifungal activity: structurally analogous compounds achieved EC₅₀ values of 5.21 μg/mL against R. solani (comparable to hymexazol at 6.11 μg/mL) [2], while further optimized derivatives reached EC₅₀ of 4.10 μg/mL, significantly outperforming pyrimethanil (31.25 μg/mL) [3]. Compound 1421532-96-8 can serve as a key intermediate or scaffold for synthesizing novel benzoylurea-based fungicides with activity against Botrytis and Rhizoctonia species.

Physicochemical Benchmarking Compound for Fluorine-Containing Benzamide Libraries

With a calculated clogP of approximately 3.1–3.4 and a distinctive 2,6-difluoro substitution pattern that modulates hydrogen bond donor capacity [4], compound 1421532-96-8 is a valuable reference standard for medicinal chemistry teams optimizing the permeability-solubility balance of benzamide-based lead series. It can be directly compared against 2-bromo analogs (clogP ≈ 3.8–4.1) to quantify the impact of halogen choice on lipophilicity-driven ADME properties.

Structure-Activity Relationship (SAR) Expansion in Kinase and Antimicrobial Programs

As the 2,6-difluoro positional isomer (as opposed to the 3,4-difluoro isomer CAS 1396866-08-2), compound 1421532-96-8 provides a defined chemical starting point for SAR studies exploring the influence of fluorine position on kinase hinge binding and antimicrobial potency [1][2]. Procurement of this specific isomer enables systematic comparison with alternative substitution patterns (3,4-difluoro, 2-bromo, 2-methoxy, etc.) to map pharmacophoric requirements for target engagement.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.